molecular formula C11H22N2O2 B6355966 t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2

t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate

Cat. No. B6355966
CAS RN: 1821708-00-2
M. Wt: 214.30 g/mol
InChI Key: FBYZKXFNBXLZDN-BDAKNGLRSA-N
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Description

T-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is a chemical compound with the CAS Number: 2173637-07-3 . It has a molecular weight of 186.25 .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl [(2R,3S)-2-methylazetidin-3-yl]carbamate . The InChI code is 1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature . The compound is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .

Scientific Research Applications

Substituent Effects on Carbamate Rotation

  • A study examined the effects of different aryl substituents on the rotation barrier of t-butyl N-methyl-N-aryl carbamates, revealing that electron-donating groups increase the barrier while withdrawing groups decrease it. This finding is significant in understanding the molecular behavior of such compounds (Smith et al., 2004).

Synthesis of Anti-Cancer Drug Intermediates

  • t-Butyl carbamates have been utilized in synthesizing key intermediates for anti-cancer drugs. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate was synthesized as a critical intermediate, demonstrating the role of these compounds in medicinal chemistry (Hao, 2011).

CO2 Absorption Enhancement

  • Research into CO2 absorption has identified the utility of t-butyl carbamates in enhancing the performance of certain solvent blends. This application is crucial in developing more efficient CO2 mitigation technologies (Balchandani et al., 2022).

Efficient Conversion Techniques

  • Studies have also focused on the efficient conversion of various amines to t-butyl carbamates, highlighting the chemical versatility and applicability of these compounds in synthetic chemistry (Chandrasekhar et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statement is P261 .

Mechanism of Action

Target of Action

The primary targets of “tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate” are not explicitly mentioned in the available literature. The compound is a carbamate derivative, and carbamates are known to interact with various enzymes and receptors in the body. The specific targets for this compound need further investigation .

Mode of Action

As a carbamate derivative, it might interact with its targets by forming a covalent bond, leading to changes in the target’s function

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets . More research is needed to identify the exact pathways influenced by this compound.

Pharmacokinetics

The bioavailability of this compound would depend on these properties

Result of Action

The effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular functions . More research is needed to understand these effects.

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially influence the compound’s action

properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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